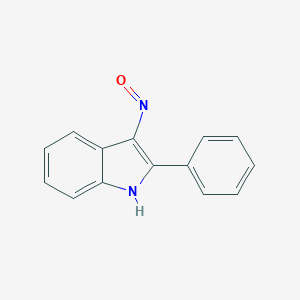
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has been extensively studied in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Effets Biochimiques Et Physiologiques
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, which makes it suitable for use in lab experiments. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One area of research could focus on the development of new derivatives of this compound with improved biological activities. Another area of research could focus on the use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, future research could also focus on the development of new synthetic methods for the production of this compound.
Méthodes De Synthèse
The synthesis of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves a multi-step process. The first step involves the condensation of 3-ethoxybenzaldehyde with dimedone to form a diketone intermediate. The diketone is then reacted with methylamine and acetic anhydride to form the final product.
Applications De Recherche Scientifique
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been extensively studied for its biological activities. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
5803-98-5 |
|---|---|
Nom du produit |
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-15-9-7-8-14(10-15)19-18(21(25)26-5)13(2)23-16-11-22(3,4)12-17(24)20(16)19/h7-10,19,23H,6,11-12H2,1-5H3 |
Clé InChI |
BZTUWLBJGYVUKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
SMILES canonique |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



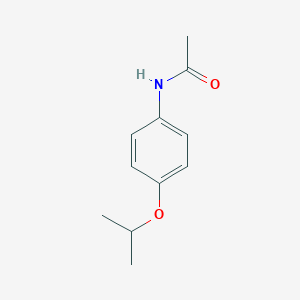
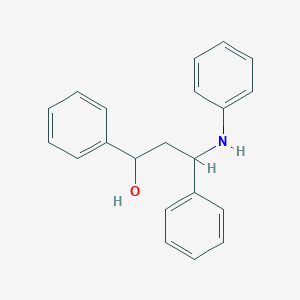
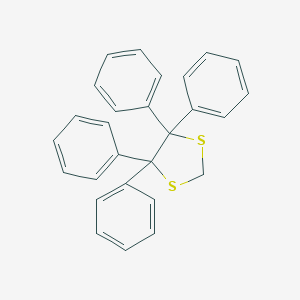
![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)
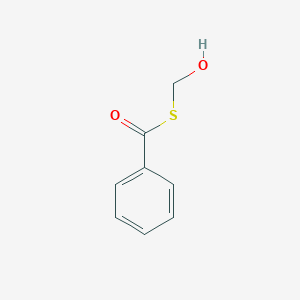
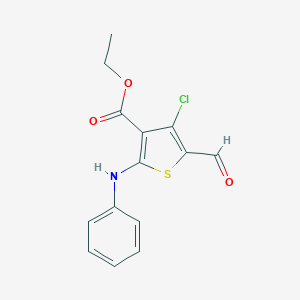
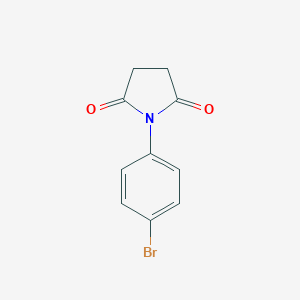
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

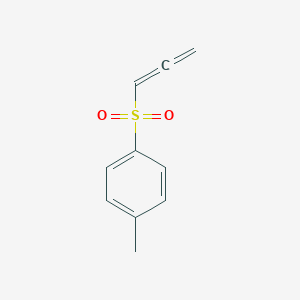
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)

